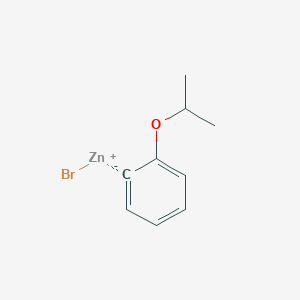
(2-Isopropoxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropoxyphenyl)Zinc bromide is an organozinc compound with the molecular formula C9H11BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is known for its reactivity and versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Isopropoxyphenyl)Zinc bromide can be synthesized through the reaction of 2-isopropoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a catalyst, such as palladium or nickel, to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:
2-Isopropoxyphenyl bromide+Zn→(2-Isopropoxyphenyl)Zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropoxyphenyl)Zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenol derivatives.
Reduction: It can be reduced to yield hydrocarbons.
Substitution: The zinc atom can be substituted with other metals or functional groups through transmetalation reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. Typical reaction conditions involve the use of solvents like THF, and catalysts such as palladium or nickel complexes. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are often biaryl compounds or substituted aromatic rings.
Scientific Research Applications
(2-Isopropoxyphenyl)Zinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, for various biochemical studies.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2-Isopropoxyphenyl)Zinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various chemical transformations. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the isopropoxy group.
(2-Methoxyphenyl)Zinc bromide: Similar but with a methoxy group instead of an isopropoxy group.
(2-Ethoxyphenyl)Zinc bromide: Similar but with an ethoxy group instead of an isopropoxy group.
Uniqueness
(2-Isopropoxyphenyl)Zinc bromide is unique due to the presence of the isopropoxy group, which can influence its reactivity and selectivity in chemical reactions. This functional group can provide steric and electronic effects that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H11BrOZn |
|---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
bromozinc(1+);propan-2-yloxybenzene |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-8(2)10-9-6-4-3-5-7-9;;/h3-6,8H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
ALJLLOMGWIUPCC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


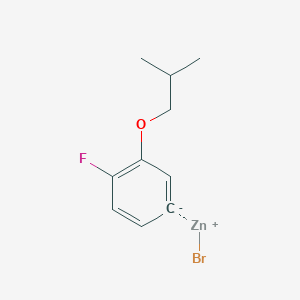

![6'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14884034.png)
![(2E)-4-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14884037.png)
![6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine hydrochloride](/img/structure/B14884038.png)
![4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14884051.png)
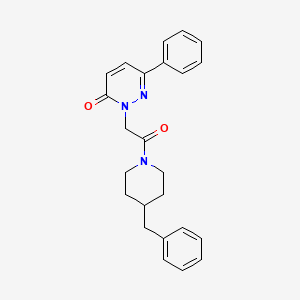

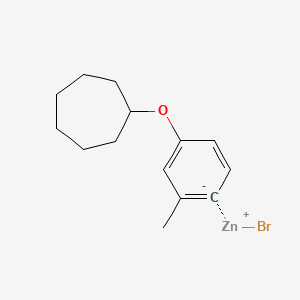
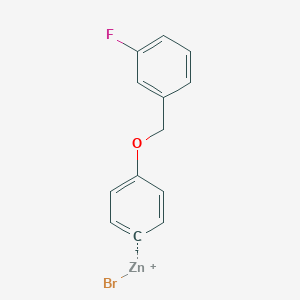
![(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)

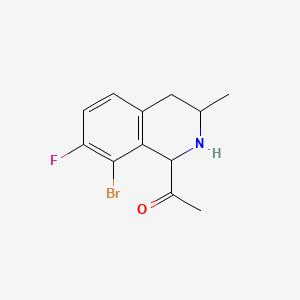
![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)
